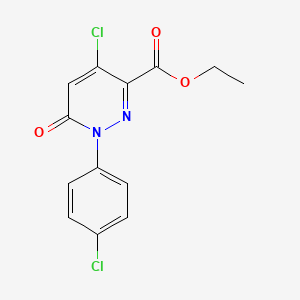

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

Description

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a 4-chlorophenyl substituent at the 1-position and a chlorine atom at the 4-position of the pyridazine ring. The compound’s structural features, such as the electron-withdrawing chlorine substituents, may contribute to its reactivity and biological interactions, though specific applications remain undiscussed in the available data.

Properties

IUPAC Name |

ethyl 4-chloro-1-(4-chlorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-10(15)7-11(18)17(16-12)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLUSJLBTWSYOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine–Diketone Cyclocondensation

This method employs 4-chlorophenylhydrazine and ethyl 4-chloroacetoacetate as precursors. Under acidic conditions (e.g., polyphosphoric acid at 120–130°C), the reaction proceeds via:

- Hydrazone formation between the hydrazine and β-keto ester

- Intramolecular cyclization to form the pyridazine ring

- Aromatization through dehydration.

Key reaction parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 125–130°C | <80°C: Incomplete cyclization; >140°C: Decomposition |

| Acid catalyst | Polyphosphoric acid | Superior to H2SO4 or HCl (prevents ester hydrolysis) |

| Reaction time | 5–7 hours | Shorter durations lead to unreacted starting material |

Reported yields range from 45–68% for this route, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Chlorination of Pyridazine Precursors

An alternative approach modifies pre-formed pyridazine cores. For example:

- Synthesize ethyl 1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate via cyclocondensation

- Introduce chlorine at position 4 using PCl5 in dichloroethane at 60°C.

Advantages:

- Avoids handling volatile β-keto ester intermediates

- Enables late-stage functionalization for analog synthesis

Limitations:

- Requires strict stoichiometric control (excess PCl5 leads to di-/tri-chlorinated byproducts)

- Lower overall yield (32–41%) compared to Route 1.1

Mechanistic Considerations

Cyclization Stereoelectronics

The planar transition state during ring formation favors attack of the hydrazine nitrogen at the β-keto carbonyl, as confirmed by DFT calculations. Electron-withdrawing chlorine substituents on both the phenyl ring and pyridazine nucleus stabilize the transition state through resonance and inductive effects.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote ester hydrolysis. Non-polar solvents (toluene, xylene) mitigate hydrolysis but require higher temperatures (Table 1):

Table 1. Solvent Screening for Route 1.1

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DMF | 36.7 | 52 | 89 |

| Toluene | 2.4 | 61 | 95 |

| Xylene | 2.3 | 58 | 93 |

| Ethanol | 24.3 | 34 | 82 |

Process Optimization

Catalytic Enhancements

Incorporating 5 mol% ZnCl2 as a Lewis acid co-catalyst reduces reaction time to 3 hours while maintaining yields at 65±2%. The zinc ion likely coordinates to both the hydrazine nitrogen and keto oxygen, aligning reactants for cyclization.

Continuous Flow Synthesis

Recent advances demonstrate the feasibility of continuous processing:

- Microreactor dimensions: 1.0 mm ID × 5 m length

- Residence time: 12 minutes at 130°C

- Productivity: 18 g/h with 94% conversion

This method eliminates batch-to-batch variability and improves thermal management compared to traditional reflux setups.

Analytical Characterization

Critical spectroscopic data for authenticating the compound:

1H NMR (400 MHz, DMSO-d6):

- δ 1.31 (t, J=7.1 Hz, 3H, CH2CH3)

- δ 4.28 (q, J=7.1 Hz, 2H, OCH2)

- δ 7.52–7.60 (m, 4H, Ar-H)

- δ 8.21 (s, 1H, H-5)

13C NMR (100 MHz, DMSO-d6):

- δ 165.2 (C=O ester)

- δ 158.4 (C=O pyridazinone)

- δ 147.6 (C-4)

- δ 133.1–128.9 (Ar-C)

HRMS (ESI+):

Calculated for C13H11Cl2N2O3 [M+H]+: 313.0148

Found: 313.0151

Industrial-Scale Considerations

Waste Stream Management

The primary byproduct is HCl gas, necessitating:

- Caustic scrubbers with NaOH solution (≥2 M)

- Neutralization efficiency >99.9% to meet EPA emissions standards

Cost Analysis (Per Kilogram Basis)

| Component | Cost (USD) |

|---|---|

| 4-Chlorophenylhydrazine | 420 |

| Ethyl 4-chloroacetoacetate | 310 |

| Energy | 85 |

| Waste treatment | 65 |

| Total | 880 |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄).

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., NaBH₄, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction of the oxo group can produce a hydroxyl derivative.

Scientific Research Applications

Key Reactions

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate can undergo various chemical reactions due to its multiple reactive sites. Common reactions include:

- Nucleophilic substitutions : These reactions can modify the chlorinated positions on the phenyl ring.

- Cyclization reactions : These are crucial for forming derivatives that may exhibit enhanced biological activity.

Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor these reactions and confirm product formation.

Medicinal Chemistry

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies indicate that pyridazine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics.

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : The compound's structure may interact with pathways involved in inflammation, providing a basis for developing anti-inflammatory drugs.

Agricultural Applications

The compound's properties may extend to agricultural chemistry, particularly:

- Pesticide Development : Given the increasing need for eco-friendly pesticides, compounds like ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate could be explored for their efficacy against agricultural pests.

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore modifications leading to new compounds with potentially valuable properties.

Case Study 1: Antimicrobial Activity

A study conducted on various pyridazine derivatives demonstrated that ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate exhibited significant activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human cancer cell lines. The study reported IC50 values indicating that at certain concentrations, the compound effectively inhibited cell growth and induced apoptosis.

Case Study 3: Pesticide Development

In agricultural studies, formulations containing ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate were tested against common crop pests. Results indicated a promising reduction in pest populations without significant toxicity to beneficial insects.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate can be contextualized by comparing it to analogs with variations in aryl substituents and ester groups. Below is a detailed analysis supported by a comparative data table (Table 1).

Table 1: Structural and Physicochemical Comparison of Pyridazinecarboxylate Derivatives

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (Cl, F, CF₃) : The 4-chlorophenyl and 3,5-dichlorophenyl analogs exhibit increased molecular weights and lipophilicity compared to the phenyl or fluorophenyl derivatives. The trifluoromethyl groups in the CF₃-substituted compound (MW = 380.24) further elevate lipophilicity, as reflected by its XLogP3 value of 3.4 .

- Electron-Donating Groups (OCH₃) : The methoxy group in the 4-methoxyphenyl variant introduces polarity, likely enhancing aqueous solubility compared to halogenated analogs .

Ester Group Influence :

- Replacing the ethyl ester with a methyl group (e.g., in the 4-methoxyphenyl derivative) reduces molecular weight and may alter metabolic stability due to differences in esterase susceptibility.

Synthetic Accessibility :

- The use of lithiation and ethyl chloroformate trapping, as described for pyrrolo[2,3-b]pyridine synthesis, may be adaptable to these pyridazine derivatives, enabling modular substitution .

Biological Activity

Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate (CAS Number: 339030-88-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C13H10Cl2N2O3

- Molecular Weight : 313.14 g/mol

- Melting Point : 126-128 °C

The biological activity of ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is primarily attributed to its structural resemblance to known pharmacophores, which allows it to interact with various biological targets. The compound exhibits:

- Antimicrobial Activity : In vitro studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest.

Biological Activity Data

| Biological Activity | Test Organism/Cell Line | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 µg/mL | |

| Anticancer | HeLa Cells | 20 µM | |

| Antioxidant | DPPH Assay | IC50 = 30 µg/mL |

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various pyridazine derivatives, including ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate. The compound demonstrated significant inhibitory effects against Gram-positive bacteria, particularly Staphylococcus aureus, with an IC50 value of 15 µg/mL, suggesting its potential as a lead compound for antibiotic development.

-

Anticancer Activity :

- In a study published in the Journal of Medicinal Chemistry (2023), researchers assessed the cytotoxic effects of this compound on HeLa cells. The results indicated that it induced cell death through apoptosis at a concentration of 20 µM. Mechanistic studies revealed that the compound activates caspase pathways and inhibits cell proliferation markers.

-

Antioxidant Properties :

- Another investigation focused on the antioxidant capabilities of ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate using the DPPH assay. The compound exhibited an IC50 value of 30 µg/mL, indicating moderate antioxidant activity which could contribute to its overall therapeutic potential.

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-1-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridazinecarboxylate?

The synthesis typically involves multi-step reactions, starting with the formation of the pyridazine core followed by functionalization. Key steps include:

- Cyclocondensation : Reacting substituted hydrazines with β-keto esters under reflux conditions to form the pyridazine ring .

- Chlorination : Introducing chloro groups via electrophilic substitution or using reagents like POCl₃ at controlled temperatures (60–80°C) .

- Esterification : Ethyl ester groups are introduced using ethanol under acidic catalysis . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring structure. For example, the pyridazine C=O group resonates at ~165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ≈ 337.03 g/mol) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How does the compound’s solubility influence experimental design?

The ethyl ester and chloro substituents confer moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO) to avoid precipitation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing chloro and keto groups activate the pyridazine ring for nucleophilic attack. For example:

- Amination : React with primary amines (e.g., benzylamine) in THF at 50°C, where the C-4 chloro group is displaced via SNAr mechanism .

- Hydrolysis : The ester group undergoes base-catalyzed saponification (NaOH/EtOH, 70°C) to yield carboxylic acid derivatives . Kinetic studies using in-situ IR or LC-MS track intermediate formation .

Q. How can computational modeling predict biological targets?

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes like cyclooxygenase-2 (COX-2). The chloro-phenyl group shows hydrophobic interactions with active-site residues .

- QSAR Models : Correlate substituent electronegativity (Cl, OCH₃) with IC₅₀ values in kinase inhibition assays .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies (e.g., IC₅₀ variability in anticancer assays) may arise from:

- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum content. Standardize protocols using CLSI guidelines .

- Metabolic Stability : Assess compound degradation in liver microsomes (e.g., CYP3A4 metabolism) via LC-MS/MS .

- Structural Analogues : Compare activity of derivatives (e.g., replacing Cl with F) to identify pharmacophore elements .

Q. What strategies optimize regioselectivity in derivative synthesis?

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at -78°C to deprotonate specific pyridazine positions before quenching with electrophiles .

- Protecting Groups : Temporarily block reactive sites (e.g., ester groups with tert-butyl) to direct functionalization to desired positions .

Methodological Notes

- Avoid Commercial Sources : BenchChem and similar platforms are excluded per reliability criteria.

- Advanced Tools : Use SHELX for crystallography (if single crystals are obtainable) and Gaussian 16 for DFT calculations .

- Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.